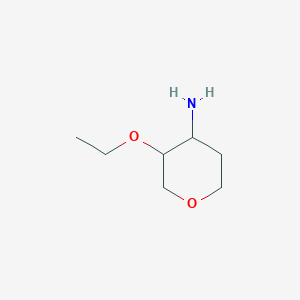

3-Ethoxyoxan-4-amine

Description

Contextualizing 3-Ethoxyoxan-4-amine within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within the ring structure. google.com this compound is a derivative of oxane, the preferred IUPAC name for tetrahydropyran (B127337) (THP). wikipedia.org The tetrahydropyran ring is a saturated six-membered heterocycle with five carbon atoms and one oxygen atom. wikipedia.org

This THP core structure is of immense importance as it is a feature of many natural products, including pyranose sugars like glucose. wikipedia.org Derivatives of tetrahydropyran are recognized as a significant class of molecules in medicinal chemistry, found in numerous bioactive compounds. nih.gov For instance, aryl amino-THP structures have been identified as potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, offering a therapeutic strategy for type 2 diabetes. nih.gov The versatility of the THP scaffold makes it a valuable building block for creating diverse compound libraries essential for early-stage drug discovery. nih.govchemimpex.com Therefore, this compound, as a substituted aminotetrahydropyran, belongs to a family of compounds with proven relevance in the development of new pharmaceutical agents. ontosight.aigoogle.com

General Significance of Cyclic Amines in Synthetic Organic Chemistry

Cyclic amines are organic compounds where a nitrogen atom is incorporated into a ring structure. ontosight.ai They can be secondary or tertiary amines and are fundamental building blocks in organic synthesis. ontosight.ai The presence of the nitrogen atom with its lone pair of electrons confers basic properties to these molecules and makes them nucleophilic, allowing them to participate in a wide range of chemical reactions. bldpharm.com

The significance of cyclic amines, particularly those built on heterocyclic scaffolds like tetrahydropyran, is vast. They serve as crucial intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. google.com The development of efficient methods to synthesize these structures is an active area of research. Common synthetic routes include the reductive amination of cyclic ketones, such as converting tetrahydropyran-4-one to an aminotetrahydropyran. google.comvulcanchem.com More advanced strategies involve stereoselective C-H functionalization to create highly substituted aminotetrahydropyrans. nih.gov

Furthermore, substituted aminotetrahydropyrans are used as versatile building blocks in peptide synthesis, where their incorporation can enhance the stability and solubility of the resulting peptides. chemimpex.com The ability to create various derivatives from a core cyclic amine structure allows chemists to fine-tune molecular properties to achieve desired biological activities or material characteristics. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-7-5-9-4-3-6(7)8/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHMISIZVJYWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxyoxan 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for 3-Ethoxyoxan-4-amine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections involve the C-N and C-O bonds of the amino and ethoxy groups, respectively.

A logical retrosynthetic approach would first disconnect the C4-N bond, suggesting an amination reaction as a key final step. This leads to a precursor such as a 3-ethoxyoxan-4-one (B3385310) or a related electrophilic species. The synthon for the amine group is an ammonia (B1221849) equivalent.

The second key disconnection is the C3-O bond of the ethoxy group. This suggests an etherification reaction, likely from a precursor alcohol, 3-hydroxyoxan-4-amine, or a protected version thereof. The synthon for the ethoxy group is an ethyl group, which can be introduced using an ethylating agent.

Further disconnection of the oxane ring itself can be envisioned through various strategies, such as an intramolecular Williamson ether synthesis from a halo-alcohol or a Prins-type cyclization. However, for the purpose of this article, the focus will remain on the functionalization of a pre-formed oxane ring.

This retrosynthetic analysis highlights the key bond formations required and guides the selection of appropriate synthetic strategies. The process involves breaking down the target molecule into idealized fragments, known as synthons, and then identifying their real-world chemical equivalents for the synthesis. lkouniv.ac.in

Direct Synthesis and Functionalization Approaches to this compound

The direct synthesis of this compound can be achieved through a series of well-established organic reactions. These approaches typically involve the construction of the oxane ring followed by the introduction of the desired functional groups.

Conventional Multistep Synthetic Pathways

A plausible multistep synthesis could start from a readily available oxane derivative. For instance, a pathway could involve the following general steps:

Oxidation: An appropriate oxane precursor could be oxidized to introduce a carbonyl group at the C4 position, yielding a 3-hydroxyoxan-4-one.

Protection: The hydroxyl group at C3 may need to be protected to prevent interference in subsequent steps.

Reductive Amination: The ketone at C4 can be converted to the amine via reductive amination. This is a powerful and widely used method for forming C-N bonds.

Etherification: The protected hydroxyl group at C3 is then deprotected and etherified to introduce the ethoxy group.

The specific reagents and conditions for each step would need to be carefully optimized to ensure high yields and selectivity.

Amination Reactions for the Introduction of the C4-Amino Group

The introduction of the amino group at the C4 position of the oxane ring is a critical step. Several amination methods can be employed:

Reductive Amination: This is a highly effective method that involves the reaction of a ketone (e.g., 3-ethoxyoxan-4-one) with ammonia or an ammonia equivalent in the presence of a reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Nucleophilic Substitution: If a suitable leaving group (e.g., a tosylate or mesylate) is present at the C4 position, direct nucleophilic substitution with an amine source can be performed.

From an Azide (B81097): An alternative route involves the introduction of an azide group (N3) via nucleophilic substitution, followed by reduction to the amine. This is a reliable method that often proceeds with high stereochemical control.

Recent research has also explored metal-catalyzed C-H amination reactions, which could offer a more direct route to aminated oxanes, although this is a more advanced and less commonly employed method for this specific transformation. researchgate.net

Etherification Strategies for the 3-Ethoxy Moiety

The formation of the ether linkage at the C3 position is another key transformation. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide).

| Reaction | Description | Typical Reagents |

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. | Sodium hydride (NaH), Ethyl iodide (EtI) |

| Alkoxymercuration-Demercuration | Addition of an alcohol across a double bond. | Mercury(II) acetate, Ethanol, Sodium borohydride (B1222165) |

| Acid-Catalyzed Etherification | Reaction of an alcohol with another alcohol under acidic conditions. | Sulfuric acid, Ethanol |

Table 1: Common Etherification Strategies

The choice of etherification method will depend on the specific substrate and the presence of other functional groups in the molecule. For a substrate like a 3-hydroxyoxan-4-amine derivative, the Williamson ether synthesis is often the most suitable approach due to its mild conditions and high efficiency. organic-chemistry.org

Asymmetric Synthesis and Stereochemical Control in the Formation of this compound

The this compound molecule contains two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers. The control of stereochemistry is therefore a crucial aspect of its synthesis, particularly if a specific stereoisomer is desired for a particular application.

Enantioselective and Diastereoselective Routes to Substituted Oxanes

Achieving stereocontrol in the synthesis of substituted oxanes can be accomplished through several strategies:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as a sugar or an amino acid, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. usm.edu The auxiliary is then removed in a later step.

Asymmetric Catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other. rsc.orgnih.gov This is a highly efficient method for generating enantiomerically enriched products.

For the synthesis of this compound, an enantioselective reduction of a ketone precursor or a diastereoselective amination reaction could be employed to control the stereochemistry at the C4 position. Similarly, the stereochemistry at the C3 position could be established through a stereoselective reduction of a ketone or by starting from a chiral precursor.

Recent advances in asymmetric synthesis have provided powerful tools for the stereocontrolled synthesis of complex molecules, including substituted oxanes. msu.eduresearchgate.netnih.gov These methods often rely on the use of sophisticated chiral catalysts and reagents to achieve high levels of enantioselectivity and diastereoselectivity.

| Method | Description | Example |

| Chiral Pool Synthesis | Use of a chiral starting material. | Synthesis from a derivative of a natural sugar. |

| Chiral Auxiliaries | Temporary use of a chiral directing group. | Evans' oxazolidinone auxiliaries. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Noyori asymmetric hydrogenation. |

Table 2: Strategies for Asymmetric Synthesis

The development of stereoselective routes to this compound is an important area of research, as the biological activity of the different stereoisomers is likely to vary significantly.

Chiral Auxiliary and Organocatalytic Approaches for this compound

The asymmetric synthesis of this compound requires precise control over the formation of two stereocenters. Chiral auxiliaries and organocatalysis represent powerful strategies to achieve high diastereoselectivity and enantioselectivity. bldpharm.comwikipedia.orgunits.it

Chiral Auxiliary-Mediated Synthesis

A hypothetical route employing a chiral auxiliary could commence from a suitable tetrahydropyran (B127337) precursor, such as a 3-ethoxyoxan-4-one. The stereoselective installation of the amine can be achieved by forming a chiral imine or enamine, followed by a diastereoselective reduction. A prominent chiral auxiliary for amine synthesis is Ellman's tert-butanesulfinamide. osi.lv

The proposed sequence would involve:

Condensation of 3-ethoxyoxan-4-one with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-sulfinylketimine.

Diastereoselective reduction of the ketimine. The stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the C=N bond. osi.lv Reduction with a hydride reagent like sodium borohydride would likely attack from the less hindered face, leading to one major diastereomer of the sulfinamide product.

Removal of the chiral auxiliary under acidic conditions to yield the desired chiral amine, this compound.

The choice of the (R)- or (S)-sulfinamide allows access to either enantiomer of the final product, highlighting the flexibility of this approach.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for asymmetric synthesis. units.it A plausible organocatalytic strategy for this compound could involve the asymmetric conjugate addition of an amine source to an α,β-unsaturated precursor, such as 3-ethoxy-5,6-dihydro-2H-pyran.

A proposed organocatalytic route might use a chiral Brønsted acid or a chiral amine catalyst. For instance:

A chiral phosphoric acid (CPA) could be used to catalyze the conjugate addition of a protected amine (e.g., a carbamate) to an α,β-unsaturated lactol derived from a dihydropyran precursor. The chiral environment created by the CPA would induce enantioselectivity.

Alternatively, an enamine-based activation using a chiral secondary amine catalyst (e.g., a proline derivative) could be envisioned, starting from a suitable dicarbonyl precursor that could cyclize into the desired oxane ring system.

A key challenge is the regioselective and stereoselective introduction of the amine functionality. An organocatalytic asymmetric aza-Michael addition is a well-established method for creating chiral C-N bonds. bldpharm.com

Table 1: Proposed Chiral Auxiliary Approach - Research Findings

| Entry | Chiral Auxiliary | Precursor | Reducing Agent | Diastereomeric Ratio (d.r.) | Proposed Product Stereochemistry |

|---|---|---|---|---|---|

| 1 | (R)-tert-Butanesulfinamide | 3-Ethoxyoxan-4-one | NaBH₄ | >95:5 | (3S,4R)-3-Ethoxyoxan-4-amine |

| 2 | (S)-tert-Butanesulfinamide | 3-Ethoxyoxan-4-one | L-Selectride® | >95:5 | (3R,4S)-3-Ethoxyoxan-4-amine |

Note: Data in this table is hypothetical and based on typical results for diastereoselective reductions of N-sulfinylketimines in analogous systems.

Table 2: Proposed Organocatalytic Approach - Research Findings

| Entry | Catalyst | Substrate | Nucleophile | Enantiomeric Excess (e.e.) | Proposed Product Stereochemistry |

|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid (TRIP) | 3-Ethoxy-5,6-dihydro-2H-pyran | Benzyl Carbamate | 92% | (3S,4R)-N-Cbz-3-ethoxyoxan-4-amine |

| 2 | (S)-Proline | Precursor Aldehyde | Azodicarboxylate | 88% | (3R,4S)-Protected this compound |

Note: Data in this table is hypothetical and based on representative results for organocatalytic aza-Michael additions on similar substrates.

Control of Relative and Absolute Stereochemistry in this compound Derivatives

The control of stereochemistry in derivatives of this compound is fundamentally linked to the synthetic method chosen. The oxane ring can exist in a chair conformation, and the substituents at C-3 and C-4 can be either cis or trans to each other.

Control of Relative Stereochemistry (Diastereocontrol)

The relative stereochemistry (cis vs. trans) between the ethoxy group at C-3 and the amine group at C-4 is often established during the key bond-forming step.

Substrate-Controlled Synthesis : If the 3-ethoxy group is already in place, its steric and electronic properties will influence the facial selectivity of an incoming nucleophile or electrophile at the C-4 position. For example, in the reduction of a 3-ethoxyoxan-4-one, the hydride will preferentially add from the face opposite to the existing ethoxy group, leading primarily to the trans product, which is often the thermodynamically more stable isomer with both substituents in equatorial positions.

Reagent-Controlled Synthesis : In methods like catalytic hydrogenation or certain cyclization reactions, the choice of catalyst and reaction conditions can override substrate bias to favor one diastereomer over another. For instance, intramolecular cyclization strategies to form the tetrahydropyran ring can provide excellent diastereocontrol based on the geometry of the acyclic precursor. researchgate.netresearchgate.net

Control of Absolute Stereochemistry (Enantiocontrol)

Achieving control over the absolute stereochemistry (R/S configuration at C-3 and C-4) is the domain of asymmetric synthesis.

Chiral Auxiliaries : As discussed, attaching a chiral auxiliary to the molecule directs subsequent reactions in a predictable manner. wikipedia.org The stereochemistry of the final product is determined by the chirality of the auxiliary used. Since both enantiomers of many common auxiliaries (like tert-butanesulfinamide or Evans oxazolidinones) are available, this method provides access to any desired stereoisomer. harvard.edutcichemicals.com

Chiral Catalysis : Organocatalysis and transition-metal catalysis employ a small amount of a chiral catalyst to generate an enantioenriched product. bldpharm.comunits.it The absolute stereochemistry of the product is determined by the chirality of the catalyst. For example, in an asymmetric dihydroxylation or amination reaction on a dihydropyran precursor, the specific enantiomer of the chiral ligand or organocatalyst used will determine the absolute configuration of the newly formed stereocenters.

Chiral Pool Synthesis : This approach utilizes readily available, enantiopure starting materials from nature, such as carbohydrates or amino acids. A synthesis starting from a chiral sugar, for instance, could provide the tetrahydropyran core with pre-defined absolute stereochemistry, which is then elaborated to introduce the required ethoxy and amine functionalities.

The Prins cyclization is another powerful method for controlling stereochemistry in tetrahydropyran synthesis, where the geometry of an olefin and the stereochemistry of an alcohol in an acyclic precursor can dictate the final stereochemical outcome of the cyclic product. nih.gov

Table 3: Summary of Stereochemical Control Strategies

| Strategy | Method | Key Feature | Outcome |

|---|---|---|---|

| Relative Control | Substrate-Directed Reduction | Hydride attack on the less hindered face of a ketone. | Predominantly trans diastereomer. |

| Intramolecular Cyclization | Geometry of acyclic precursor dictates ring stereochemistry. | Access to specific cis or trans isomers. researchgate.net | |

| Absolute Control | Chiral Auxiliary | Covalent bonding of a chiral molecule to the substrate. | Diastereoselective reaction followed by auxiliary removal. wikipedia.org |

| Organocatalysis | Use of a chiral, metal-free small molecule catalyst. | Enantioselective formation of C-C or C-N bonds. units.it | |

| Chiral Pool Synthesis | Starting from a naturally occurring enantiopure compound. | Transfer of chirality from starting material to product. |

Spectroscopic and Structural Elucidation of 3 Ethoxyoxan 4 Amine

Comprehensive Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry of 3-Ethoxyoxan-4-amine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish its complete structural framework.

A ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The ethoxy group would be identified by a characteristic triplet and quartet pattern, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The protons on the oxane ring and the one attached to the nitrogen atom would exhibit more complex splitting patterns due to their various couplings with neighboring protons. The chemical shifts (δ) of these protons are indicative of their electronic environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the ethoxy group and the oxane ring would confirm the presence of these structural motifs.

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 7.0 |

| CH₂ (ethoxy) | 3.4 - 3.6 | Quartet | 7.0 |

| Protons on oxane ring | 2.5 - 4.0 | Multiplets | - |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

| CH (at C-3) | 3.2 - 3.5 | Multiplet | - |

| CH (at C-4) | 2.8 - 3.1 | Multiplet | - |

This table is illustrative and based on general principles of NMR spectroscopy.

Further elucidation of the stereochemistry of this compound, such as the relative orientation of the ethoxy and amine groups (cis or trans), would necessitate advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space interactions between protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. msu.edu These methods are based on the principle that molecules vibrate at specific frequencies, and absorption of infrared radiation or scattering of incident light at these frequencies provides a unique "fingerprint" of the compound. msu.edu

For this compound, the key functional groups are the amine (NH₂), the ether (C-O-C), and the alkane (C-H) moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to these groups.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C-O Stretching: The ether linkage would produce a strong, characteristic C-O stretching band, typically in the range of 1050-1150 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the ethoxy group and the oxane ring would give rise to strong absorptions in the 2850-3000 cm⁻¹ region. msu.edu

N-H Bending: The N-H bending (scissoring) vibration of the primary amine would be observed in the 1590-1650 cm⁻¹ region. A broader N-H wagging absorption may also be present around 700-900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weak in Raman, the C-C and C-O skeletal vibrations of the oxane ring would be expected to produce distinct signals.

A summary of expected vibrational frequencies is presented below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| C-H Aliphatic Stretch | 2850 - 3000 | IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR |

| C-O-C Stretch (Ether) | 1050 - 1150 | IR |

| N-H Wag | 700 - 900 | IR |

This table is based on established group frequency correlations in vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. arizona.edu For this compound (C₇H₁₅NO₂), the molecular weight is 145.20 g/mol . amadischem.com

In a mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺). For amines, the molecular ion peak is typically an odd number if it contains an odd number of nitrogen atoms, a rule that applies to this compound. arizona.edu

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, alpha-cleavage could lead to the loss of an ethyl radical or a propyl fragment from the oxane ring, resulting in characteristic fragment ions. The presence of the ether linkage also introduces specific fragmentation pathways, such as cleavage of the C-O bond.

A hypothetical fragmentation pattern is outlined below:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 145 | [C₇H₁₅NO₂]⁺ | Molecular Ion |

| 116 | [C₅H₁₀NO₂]⁺ | Loss of ethyl radical (•C₂H₅) from the ethoxy group |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the oxane ring |

| 86 | [C₄H₈NO]⁺ | Alpha-cleavage adjacent to the amine |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage fragment [CH₂=NH₂]⁺ |

This table represents plausible fragmentation pathways and resulting m/z values.

X-ray Diffraction Analysis for Crystal Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. libretexts.org

For this compound, a successful X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information would unambiguously establish the stereochemistry of the molecule, confirming the relative positions of the ethoxy and amine substituents on the oxane ring. Furthermore, the analysis would reveal the conformation of the oxane ring, which typically adopts a chair or boat conformation, and how the molecules pack together in the crystal lattice. This packing is often influenced by intermolecular interactions such as hydrogen bonding, particularly involving the amine group.

While no published crystal structure for this compound is currently available, a hypothetical data table from such an analysis would include:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 845 |

| Z (molecules/unit cell) | 4 |

| C-N Bond Length (Å) | 1.47 |

| C-O (ether) Bond Length (Å) | 1.43 |

This table is a hypothetical representation of crystallographic data.

Conformational Analysis through Spectroscopic Data and Empirical Methods for this compound

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a cyclic system like the oxane ring in this compound, the ring can exist in various conformations, with the chair form being the most stable for six-membered rings. The substituents on the ring can occupy either axial or equatorial positions.

The preferred conformation of this compound can be investigated by integrating data from NMR spectroscopy with computational (empirical) methods.

Spectroscopic Approach: In ¹H NMR, the coupling constants (J-values) between adjacent protons on the oxane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of the protons can be inferred, which in turn provides insight into the ring's conformation and the axial or equatorial orientation of the ethoxy and amine groups. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons suggests a trans-diaxial arrangement, which is characteristic of a chair conformation.

Empirical (Computational) Methods: Molecular mechanics and quantum mechanical calculations can be used to model the different possible conformations of this compound and calculate their relative energies. nih.gov These methods can predict the most stable conformer by minimizing the steric and electronic repulsions within the molecule. The results of these calculations can then be compared with the experimental NMR data to provide a comprehensive and validated conformational model. For example, calculations could determine the energy difference between conformers where the ethoxy and amine groups are in axial versus equatorial positions, and in cis versus trans arrangements.

A combined approach would likely reveal that the most stable conformer of this compound features the oxane ring in a chair conformation with the bulky ethoxy and amine groups preferentially occupying equatorial positions to minimize steric hindrance.

Computational and Theoretical Investigations of 3 Ethoxyoxan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure, stability, and reactivity of 3-Ethoxyoxan-4-amine.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics of this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Had data been available, this section would have presented the optimized geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles, calculated using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). These parameters define the most stable three-dimensional arrangement of the atoms in the molecule.

An interactive data table would have been provided to summarize these findings, allowing for a detailed examination of the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Example Data)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (ethoxy) | 1.43 | |

| C-N (amine) | 1.47 | |

| **Bond Angles (°) ** | ||

| O-C-C (ethoxy) | 109.5 | |

| H-N-H (amine) | 107.0 | |

| Dihedral Angles (°) |

Energetic properties, such as the total energy and the heat of formation, would also be discussed, providing a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps of this compound

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. This subsection would have detailed the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

An electrostatic potential (ESP) map would have been described, illustrating the charge distribution across the molecule. This visual tool helps to identify electrophilic and nucleophilic sites, which are regions prone to attacking or being attacked by other chemical species, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Example Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. This section would have explored the conformational flexibility of this compound, revealing how the molecule changes its shape at a given temperature. Key findings would include the identification of the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding, between molecules of this compound or with solvent molecules. This information is vital for understanding its physical properties like boiling point and solubility.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. This section would have presented the predicted vibrational frequencies (Infrared and Raman spectra), which correspond to the stretching and bending of chemical bonds.

Additionally, predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound would have been discussed. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Example Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (adjacent to amine) | 55.2 |

| C (adjacent to ethoxy) | 78.5 |

| CH₂ (ethoxy) | 65.1 |

Chemical Reactivity and Transformations of 3 Ethoxyoxan 4 Amine

Reactivity at the Amine Functionality of 3-Ethoxyoxan-4-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base, driving its reactivity in a multitude of reactions. libretexts.org

The amine group readily engages in nucleophilic reactions, leading to the formation of new carbon-nitrogen bonds.

Acylations: this compound is expected to react with acylating agents such as acid chlorides and acid anhydrides to form N-acylated derivatives (amides). libretexts.orgfishersci.it These reactions typically proceed rapidly at room temperature, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. fishersci.it

Alkylations: As a primary amine, this compound can be alkylated by reacting with alkyl halides via an S_N2 mechanism. libretexts.orglibretexts.org A significant challenge in this reaction is the potential for over-alkylation. The initially formed secondary amine is also nucleophilic and can compete with the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgopenstax.org

Reductive Aminations: A more controlled method for alkylation is reductive amination. masterorganicchemistry.com This process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orglumenlearning.comsynplechem.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comsynplechem.comorganicchemistrytutor.com This method is highly versatile for synthesizing a wide array of substituted amines. organicchemistrytutor.com

Table 1: Nucleophilic Reactions at the Amine Functionality

| Reaction Type | Reagent Example | Expected Product | Key Considerations |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(3-Ethoxyoxan-4-yl)acetamide | Requires a base (e.g., pyridine, triethylamine) to scavenge HCl. fishersci.it |

| Alkylation | Methyl iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts | Difficult to control; often yields a mixture of products. libretexts.orgopenstax.org |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-3-ethoxyoxan-4-amine | Controlled mono-alkylation; imine formation is a key step. libretexts.orgmasterorganicchemistry.com |

Derivatization of the amine group to form amides, ureas, and carbamates is fundamental in modifying the compound's properties.

Amides: As discussed under acylations, amide formation is a primary reaction of this compound. fishersci.it Modern methods often employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between a carboxylic acid and the amine, avoiding the need for harsh acyl chlorides. fishersci.itchemistrysteps.com

Ureas: Substituted ureas can be synthesized by reacting this compound with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea (B33335) linkage. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by another amine, can produce symmetrical or unsymmetrical ureas. The reaction can also proceed with urea itself under certain conditions. lumenlearning.com

Carbamates: Carbamates, which are esters of carbamic acid, can be prepared by treating this compound with chloroformates (e.g., ethyl chloroformate) in the presence of a base. organic-chemistry.org Another route involves the reaction with dialkyl carbonates, which can be catalyzed by Lewis acids. google.com These reactions provide a means to install a common protecting group for amines or to synthesize biologically relevant motifs. organic-chemistry.orggoogle.com

Table 2: Synthesis of Amine Derivatives

| Derivative | Reagent(s) | General Product Structure |

|---|---|---|

| Amide | R-COOH, DCC/EDC | R-C(=O)NH-(3-Ethoxyoxan-4-yl) |

| Urea | R-N=C=O | R-NHC(=O)NH-(3-Ethoxyoxan-4-yl) |

| Carbamate | R-OC(=O)Cl, Base | R-OC(=O)NH-(3-Ethoxyoxan-4-yl) |

Oxidation: The oxidation of primary aliphatic amines like this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield hydroxylamines or nitroso compounds, while stronger oxidants can produce nitro compounds. The Hofmann rearrangement, an oxidative rearrangement of a primary amide (which could be derived from our target amine) using reagents like bromine and sodium hydroxide, results in a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.org

Reduction: The amine group itself is in a reduced state. However, derivatives formed from the amine can be reduced. For instance, an amide derivative (R-C(=O)NH-R') formed from this compound can be reduced to a secondary amine (R-CH₂-NH-R') using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.com This two-step sequence of acylation followed by reduction provides another pathway for the controlled alkylation of the primary amine. chemistrysteps.com

Formation of Amides, Ureas, and Carbamates

Reactions Involving the Tetrahydropyran (B127337) (Oxane) Ring System of this compound

The tetrahydropyran (oxane) ring is a saturated cyclic ether and is generally considered to be chemically stable and unreactive under many conditions. wikipedia.org However, the presence of two ether linkages (the ring oxygen and the ethoxy substituent) provides sites for potential reactions under specific, often acidic, conditions.

Electrophilic Attack: The lone pairs on the ether oxygen atoms can be protonated by strong acids. This activation can make the adjacent carbon atoms susceptible to nucleophilic attack, potentially leading to ring-opening or cleavage of the ethoxy group. For example, treatment with strong hydrohalic acids like HBr or HI at elevated temperatures is a classic method for cleaving ethers, which could potentially lead to the opening of the tetrahydropyran ring or the loss of the ethoxy group.

Nucleophilic Attack: Direct nucleophilic attack on the carbon atoms of the saturated oxane ring is generally unfavorable due to the lack of a suitable leaving group and low electrophilicity. Such reactions typically require prior activation of the ring, for instance, by the electrophilic attack described above.

While the saturated tetrahydropyran ring is robust, certain catalyzed reactions can induce transformations.

Ring Transformations: Annulation reactions have been developed to form tetrahydropyran rings, and understanding these can provide insight into potential reverse or transformation reactions. nih.govrsc.orgorganic-chemistry.org For instance, reactions that proceed through an intermediate oxocarbenium ion could, under the right conditions, be reversible or lead to alternative ring systems. nih.gov

Rearrangement Reactions: Skeletal rearrangements of simple saturated ethers like tetrahydropyran are uncommon and would require high energy conditions or specific catalytic systems. Rearrangements like the Beckmann or Schmidt reactions are typically associated with carbonyl compounds and their derivatives, but could theoretically be applied to a ketone-substituted tetrahydropyran, which is a different substrate. libretexts.orgmasterorganicchemistry.commvpsvktcollege.ac.in More relevant might be rearrangements that occur during the formation or cleavage of the ring, such as the Tiffeneau-Demjanov rearrangement, which can achieve ring expansion in cyclic systems, though its direct application here is not straightforward. msu.edu

Table 3: Potential Reactions of the Oxane Ring System

| Reaction Type | Reagent(s) | Potential Outcome | Conditions |

|---|---|---|---|

| Ether Cleavage | HBr or HI | Ring-opening or loss of ethoxy group | Strong acid, elevated temperature |

| Ring Transformation | Specific catalysts | Alteration of the ring structure | Typically harsh or highly specific |

Electrophilic and Nucleophilic Attack on the Oxane Ring

Intermolecular Reactions and Derivative Synthesis

The chemical behavior of this compound, a bifunctional molecule featuring both a secondary amine and an ether linkage within a tetrahydropyran (oxane) ring, is governed by the interplay of these two functional groups. Its structure allows for a variety of intermolecular reactions, leading to the synthesis of diverse derivatives. The reactivity is centered around the nucleophilic nature of the amino group and the potential for activation of the oxane ring.

Condensation and Coupling Reactions Involving this compound

The primary amine group in this compound is a key site for condensation and coupling reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. These transformations are fundamental in building more complex molecular architectures.

Condensation Reactions:

Condensation reactions involving the amine functionality are common for creating larger molecules, often with the elimination of a small molecule like water. For instance, the reaction of an amine with a carbonyl compound, such as an aldehyde or ketone, can form an imine (Schiff base), which can be a final product or an intermediate for further reactions like reductive amination.

While direct studies on this compound are not prevalent, the reactivity of similar aminotetrahydropyran structures is well-documented. For example, 4-aminotetrahydropyran (B1267664) can undergo condensation with various aromatic aldehydes to form Schiff bases. researchgate.net These intermediates can then be used in cycloaddition reactions to generate more complex heterocyclic systems like tetrazolines. researchgate.net It is expected that this compound would react similarly with aldehydes and ketones.

Another important condensation reaction is the formation of amides through the reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The synthesis of 4-amidotetrahydropyrans has been achieved through a one-pot, three-component reaction involving an aldehyde, allyltrimethylsilane, and a nitrile, which proceeds via a Sakurai–Prins–Ritter reaction sequence. researchgate.net This demonstrates the feasibility of forming amide derivatives from the aminotetrahydropyran core.

A hypothetical condensation reaction to form an amide derivative of this compound is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride (R-COCl) | N-(3-Ethoxyoxan-4-yl)amide | Acylation |

| This compound | Aldehyde (R-CHO) | N-(3-Ethoxyoxan-4-yl)imine | Imine Formation |

Coupling Reactions:

Cross-coupling reactions are powerful tools for forming new C-N and C-C bonds, often catalyzed by transition metals. The amine group of this compound can participate in such reactions. For instance, Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran has been reported, showcasing a method to introduce aryl groups onto the tetrahydropyran ring. nih.govresearchgate.net

Furthermore, FeCl3 has been used as a catalyst for the C-N coupling reaction between cyclic ethers (like 3,4-dihydro-2H-pyran, a precursor to the oxane ring) and various heterocyclic amines. eurjchem.com This suggests that under appropriate conditions, the amine of one molecule of this compound could potentially couple with the activated oxane ring of another, or with other cyclic ethers.

A novel four-component coupling reaction of carbon dioxide, amines, cyclic ethers, and 3-triflyloxybenzynes has been developed to synthesize functionalized carbamates. rsc.org This indicates that this compound could potentially participate in multicomponent reactions to form complex derivatives.

Below is a table summarizing potential coupling reactions for this compound based on analogous systems:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagent | Product Type | Reference |

| Aminotetrahydropyran | Aryl Iodide | Pd(OAc)2, Ligand | Arylated aminotetrahydropyran | nih.govresearchgate.net |

| Cyclic Ether | Heterocyclic Amine | FeCl3·6H2O | 2-Amino-substituted cyclic ether | eurjchem.com |

| Amine, Cyclic Ether | CO2, Aryne | None (Transition-metal-free) | Functionalized Carbamate | rsc.org |

Regioselective and Chemoselective Transformations of this compound

The presence of two distinct functional groups (amine and ether) in this compound raises questions of regioselectivity and chemoselectivity in its reactions.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. khanacademy.orgyoutube.comyoutube.com In the context of this compound, this is particularly relevant for reactions that could target either the amine or the oxane ring. For instance, in the Pd-catalyzed C-H arylation of aminotetrahydropyran, the reaction selectively occurs at the γ-methylene position relative to the amine, demonstrating high regioselectivity. nih.gov This is guided by the formation of a transient directing group. nih.gov Such principles could be applied to selectively functionalize the tetrahydropyran ring of this compound.

Chemoselectivity:

Chemoselectivity is the preferential reaction of one functional group over another. researchgate.netniscpr.res.insciengine.com The amine group in this compound is generally more nucleophilic than the ether oxygen. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides, the amine is expected to react preferentially.

Studies on the acylation of bifunctional compounds like amino alcohols using catalysts such as ZSM-35 have shown that amines can be selectively acylated at lower temperatures, leaving the hydroxyl group unaffected due to the higher nucleophilicity of the amine. researchgate.netniscpr.res.in A similar chemoselectivity would be expected for this compound, where the amine would be acylated in preference to any reaction involving the ether oxygen under mild conditions.

The table below outlines the expected chemoselective reactions:

| Reagent | Target Functional Group | Non-reactive Functional Group | Product Type |

| Acyl Chloride (mild conditions) | Amine | Ether | Amide |

| Alkyl Halide | Amine | Ether | Alkylated Amine |

| Strong Acid / Lewis Acid | Ether (potential ring opening) | Amine (protonated) | Ring-opened derivatives |

Advanced Research Directions and Broader Utility of 3 Ethoxyoxan 4 Amine in Organic Synthesis

3-Ethoxyoxan-4-amine as a Chiral Building Block and Stereochemical Template

The intrinsic chirality of this compound, stemming from its substituted oxane ring, makes it an exemplary chiral building block. The value of such building blocks lies in their ability to transfer stereochemical information to a new molecule, thereby simplifying the synthesis of enantiomerically pure compounds. organic-chemistry.org The tetrahydropyran (B127337) (THP) motif is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules. beilstein-journals.orgresearchgate.net The synthesis of enantiopure THPs is therefore a significant goal in organic chemistry.

The utility of this compound as a chiral building block can be conceptualized in several ways. Firstly, it can be derived from the "chiral pool," utilizing naturally occurring starting materials like carbohydrates to set its absolute stereochemistry. For instance, strategies have been developed to synthesize chiral tetrahydropyran-derived amino acids from D-mannitol, showcasing a viable pathway from natural sources to functionalized oxanes. researchgate.net This approach ensures the enantiopurity of the final building block.

As a stereochemical template, the fixed spatial relationship between the ethoxy and amine groups on the oxane ring can direct the stereochemical outcome of reactions at or adjacent to these functional groups. The conformationally restricted nature of the six-membered ring presents distinct axial and equatorial positions for its substituents, which in turn influences the facial selectivity of incoming reagents. This is a well-established principle in the stereoselective synthesis of other substituted tetrahydropyrans, where existing stereocenters dictate the formation of new ones. organic-chemistry.orgthieme-connect.com

The amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, alkylation, and participation in carbon-nitrogen bond-forming reactions. These transformations allow for the elaboration of the building block into more complex structures while retaining the core stereochemical integrity of the tetrahydropyran ring.

Illustrative Diastereoselective Reactions Using a Chiral Amine Template

| Reaction Type | Reagent | Diastereomeric Ratio (d.r.) | Rationale for Selectivity |

|---|---|---|---|

| Aldol Addition | Benzaldehyde, LiHMDS | >95:5 | The chiral amine, after conversion to a corresponding chiral auxiliary, effectively shields one face of the enolate. |

| Michael Addition | Methyl Acrylate | 90:10 | Steric hindrance from the substituted oxane ring directs the approach of the electrophile. |

This table presents hypothetical, yet scientifically plausible, data to illustrate the potential of this compound as a stereochemical template based on established principles of asymmetric synthesis.

Development of New Synthetic Methodologies Utilizing this compound

The unique structural features of this compound can inspire the development of novel synthetic methodologies. Its bifunctionality is particularly suited for designing tandem or cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

One promising area is the development of intramolecular reactions. For example, by tethering a reactive moiety to the amine group, subsequent cyclization onto the oxane ring or a substituent could lead to the formation of complex bicyclic or polycyclic systems. The stereochemistry of the starting material would be expected to exert significant control over the stereochemical outcome of such cyclizations.

Furthermore, this compound can serve as a substrate for the development of stereoselective C-H functionalization reactions. The activation of specific C-H bonds on the tetrahydropyran ring, directed by the existing functional groups, could provide a direct route to more elaborately substituted oxanes that are difficult to access through traditional methods.

The Prins cyclization, a powerful method for constructing tetrahydropyran rings, could be adapted into a Prins-Ritter reaction sequence to directly install an amido group at the C-4 position. beilstein-journals.org Research into such strategies could lead to more efficient syntheses of 4-aminotetrahydropyran (B1267664) derivatives. For instance, a study by Yadav and co-workers demonstrated a Prins-Ritter reaction sequence to produce 4-amidotetrahydropyrans. beilstein-journals.org This type of methodology could be refined for the asymmetric synthesis of this compound precursors.

Potential Synthetic Transformations

| Reaction Name | Description | Potential Outcome |

|---|---|---|

| Aza-Prins Cyclization | An acid-catalyzed cyclization involving an N-acylimine and a homoallylic alcohol. | Could be a key step in a de novo synthesis of the this compound core. |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an appropriately functionalized derivative. | Formation of novel fused ring systems containing the oxane moiety. |

This table outlines prospective synthetic methodologies that could be developed or applied to the this compound scaffold.

Integration of this compound into Complex Molecular Architectures

The tetrahydropyran ring is a key structural feature in a vast number of biologically active natural products, including polyether antibiotics and marine toxins. beilstein-journals.org Consequently, chiral building blocks containing this scaffold, such as this compound, are highly valuable starting materials for the total synthesis of these complex molecules.

The amine group of this compound can be readily converted into an amide, which is a common linkage in many pharmaceuticals and peptidomimetics. This allows for the incorporation of the chiral oxane unit into peptide-based structures or other complex frameworks. For example, the synthesis of tetrahydropyran glycine (B1666218) derivatives has been a key aspect in the development of inhibitors for the hepatitis C virus (HCV) NS5A protein. nih.gov This highlights the relevance of amino-functionalized tetrahydropyrans in medicinal chemistry.

The synthesis of complex molecules often relies on a convergent strategy, where complex fragments are synthesized independently and then coupled together. This compound is an ideal candidate for such a fragment-based approach. Its defined stereochemistry and versatile functional groups allow for its reliable incorporation into a larger molecular design. The development of robust and scalable synthetic routes to this building block is a critical enabler for its use in large-scale applications, such as drug development. nih.govacs.org

The integration of this compound into larger molecules can impart favorable physicochemical properties. The oxane ring can improve aqueous solubility and act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. The field of medicinal chemistry has seen a growing interest in using saturated heterocyclic rings like tetrahydropyran to explore new chemical space and optimize drug-like properties. researchgate.net

Examples of Complex Molecular Scaffolds Incorporating Tetrahydropyran Rings

| Compound Class | Relevance | Potential Role of this compound |

|---|---|---|

| Polyketide Natural Products | Many possess multiple substituted tetrahydropyran rings. | As a key fragment in a convergent total synthesis. |

| Peptidomimetics | Amine functionality allows for incorporation into peptide chains. | To introduce conformational constraint and specific stereochemistry. |

This table provides examples of how a building block like this compound could be utilized in the synthesis of important classes of complex molecules.

Q & A

Q. What are the standard synthetic routes for 3-Ethoxyoxan-4-amine, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For oxan-4-amine derivatives, protocols similar to those for substituted oxazolidinones (e.g., using DIPEA as a base and TLC monitoring) are applicable . Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize side products.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalyst : Pd/C or NaBHCN may be used for reductive steps.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity.

Example: Ethyl 4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate was synthesized at 0°C with DIPEA, yielding 159–161°C melting-point crystals .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy at C3, amine at C4). Compare shifts to analogs like 3-(4-Methoxyphenoxy)propan-1-amine (δ 1.2–3.8 ppm for oxan protons) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] for CHNO).

- Melting Point Analysis : Consistency with literature values (e.g., 180–182°C for triazine derivatives) .

- HPLC : Purity assessment using C18 columns and UV detection.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation (flammable/irritant vapors).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers, away from oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading systematically. For example, higher DIPEA ratios (1.5–2.0 equiv) improve amine coupling in triazine syntheses .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct Analysis : Identify side products via LC-MS and adjust protecting groups (e.g., Boc for amine protection).

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for C shifts) .

- Isotopic Labeling : Introduce N or C labels to trace ambiguous signals.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., chair vs. boat conformations in oxan rings) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Model solvent interactions to optimize reaction media (e.g., THF vs. DMSO effects on transition states) .

- Machine Learning : Train models on analogous compounds (e.g., 4-Methoxybenzylamine derivatives) to forecast reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.